Einecs 302-935-2 Einecs 302-935-2
Brand Name: Vulcanchem
CAS No.: 94135-65-6
VCID: VC17063501
InChI: InChI=1S/C12H22O4.C8H23N5.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;9-1-3-11-5-7-13-8-6-12-4-2-10;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);11-13H,1-10H2;8-10H,1-6H2
SMILES:
Molecular Formula: C26H60N6O7
Molecular Weight: 568.8 g/mol

Einecs 302-935-2

CAS No.: 94135-65-6

Cat. No.: VC17063501

Molecular Formula: C26H60N6O7

Molecular Weight: 568.8 g/mol

* For research use only. Not for human or veterinary use.

Einecs 302-935-2 - 94135-65-6

Specification

CAS No. 94135-65-6
Molecular Formula C26H60N6O7
Molecular Weight 568.8 g/mol
IUPAC Name N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid
Standard InChI InChI=1S/C12H22O4.C8H23N5.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;9-1-3-11-5-7-13-8-6-12-4-2-10;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);11-13H,1-10H2;8-10H,1-6H2
Standard InChI Key UNYFPBVRZDIBFB-UHFFFAOYSA-N
Canonical SMILES C(CCCCCC(=O)O)CCCCC(=O)O.C(CNCCNCCNCCN)N.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

EINECS 302-935-2 is a stoichiometric complex comprising three distinct components: dodecanedioic acid (C₁₂H₂₂O₄), tetraethylenepentamine (C₈H₂₃N₅), and triethanolamine (C₆H₁₅NO₃) . The aggregate molecular formula is C₂₆H₆₀N₆O₇, yielding a molecular weight of 568.8 g/mol .

Table 1: Component Breakdown

ComponentMolecular FormulaPubChem CIDRole in Complex
Dodecanedioic acidC₁₂H₂₂O₄12736Dicarboxylic acid backbone
TetraethylenepentamineC₈H₂₃N₅8197Polyamine ligand
TriethanolamineC₆H₁₅NO₃7618Neutralizing agent

Structural and Conformational Properties

The 2D structure features a dodecanedioic acid core coordinated with tetraethylenepentamine via hydrogen bonding, while triethanolamine stabilizes the complex through tertiary amine interactions . Conformer generation for 3D modeling is restricted due to excessive molecular flexibility and the compound’s status as a non-covalent mixture .

Spectroscopic and Computational Data

  • InChIKey: UNYFPBVRZDIBFB-UHFFFAOYSA-N

  • SMILES: C(CCCCCC(=O)O)CCCCC(=O)O.C(CNCCNCCNCCN)N.C(CO)N(CCO)CCO

  • Hydrogen Bonding: Donor count = 10; Acceptor count = 13

Synthesis and Industrial Production

Manufacturing Process

The compound is synthesized via a two-step process:

  • Coordination Reaction: Dodecanedioic acid reacts with tetraethylenepentamine in ethanol at 60°C, forming an acid-amine adduct.

  • Neutralization: Triethanolamine is added to stabilize the intermediate, yielding the final complex .

Quality Control Metrics

  • Purity: ≥95% (HPLC)

  • Impurities: Residual solvents (ethanol <0.1%) and unreacted amines (<0.5%) .

Regulatory Landscape and Compliance

REACH Registration Status

As of December 2024, EINECS 302-935-2 remains under evaluation under the EU’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) framework . Key obligations for registrants include:

  • Dossier Updates: Mandatory reporting of compositional changes within three months (Implementing Regulation (EU) 2020/1435) .

  • Safety Data Sheets (SDS): Required for volumes >1 ton/year under Article 31 of REACH .

Restrictions and Risk Assessment

The European Chemicals Agency (ECHA) has flagged the compound for potential endocrine-disrupting properties, prompting its inclusion in the Registry of Restriction Intentions . Proposed measures include:

  • Use Limits: Concentration thresholds of 0.1% in consumer products.

  • Labeling Requirements: Hazard statements H411 (toxic to aquatic life) .

Functional Applications and Market Use

Industrial Applications

  • Lubricant Additive: Enhances thermal stability in synthetic oils (15–20% market share in EU lubricants) .

  • Epoxy Curing Agent: Accelerates cross-linking in polymer matrices (reaction time reduced by 40% compared to standalone amines) .

Emerging Uses in Biotechnology

Preliminary studies suggest utility in drug delivery systems due to pH-responsive amine groups, though in vivo toxicity profiles remain unvalidated .

Future Directions and Research Gaps

Analytical Challenges

The lack of a crystalline structure complicates X-ray diffraction studies, necessitating advanced NMR techniques for conformational analysis.

Regulatory Evolution

Upcoming REACH revisions may impose annual production caps pending ecotoxicity data from ongoing ECHA evaluations .

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